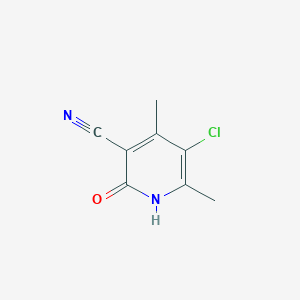

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUMKPKEXHJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Cl)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381840 | |

| Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23819-92-3 | |

| Record name | 5-Chloro-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23819-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and, most importantly, the scientific rationale for its potential applications in therapeutic development, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 23819-92-3, is a substituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with a chlorine atom, a hydroxyl group, two methyl groups, and a nitrile group. This unique combination of functional groups imparts specific electronic and steric properties that are attractive for molecular design in drug discovery. The IUPAC name for this compound is 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which reflects its tautomeric equilibrium, favoring the 2-pyridone form.

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.[1]

| Property | Value | Source |

| CAS Number | 23819-92-3 | [1] |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| IUPAC Name | 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Synonyms | 5-Chloro-2-hydroxy-4,6-dimethylpyridine-3-carbonitrile | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 275-278 °C | |

| Boiling Point | 288.6 °C at 760 mmHg | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone |

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Pathway: A Multi-component Reaction Approach

A likely efficient approach to the core pyridone ring is a Hantzsch-like multi-component reaction followed by chlorination.

Sources

- 1. GSRS [precision.fda.gov]

- 2. Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, spectral characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No: 23819-92-3) is a multifaceted molecule characterized by a pyridine core, a chlorine substituent, two methyl groups, a nitrile functional group, and a hydroxyl group.[1][2] This unique combination of functional groups imparts a specific set of properties that make it a valuable intermediate in the synthesis of more complex molecules.[3]

The IUPAC name, 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile, highlights a crucial aspect of its chemistry: keto-enol tautomerism.[1][4] The molecule exists in equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. This tautomerism influences its reactivity, solubility, and spectral properties.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClN₂O | [1][2] |

| Molecular Weight | 182.61 g/mol | [1] |

| CAS Number | 23819-92-3 | [2][3] |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | 142-146 °C or 275-278 °C | [3] |

| Boiling Point | 288.6 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water; more soluble in ethanol, acetone, and chloroform. | [3] |

Note on Melting Point Discrepancy: There is a notable variance in the reported melting points for this compound. One source indicates a range of 142-146 °C, while another reports a higher range of 275-278 °C.[3] This discrepancy could be attributed to the presence of different tautomers or polymorphic forms, which can exhibit distinct physical properties. Researchers should be mindful of this when characterizing the compound.

Tautomerism: A Key Chemical Feature

The existence of this compound as both a 2-hydroxypyridine and a 2-pyridone tautomer is fundamental to its chemical behavior. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. The pyridone tautomer is often more stable in the solid state and in polar solvents due to its amide-like character and potential for hydrogen bonding.

Caption: Keto-enol tautomerism of the title compound.

Spectroscopic Profile

A thorough understanding of the spectral data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the N-H proton of the pyridone tautomer. The chemical shifts of the methyl protons will provide information about their electronic environment. The N-H proton is likely to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon, the carbonyl carbon of the pyridone tautomer, and the carbons of the pyridine ring. The chemical shifts of the ring carbons are influenced by the electron-withdrawing and -donating effects of the substituents.[1]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.61). The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, will confirm the presence of a single chlorine atom. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group of the hydroxy-pyridine tautomer.

-

N-H stretch: A band in the region of 3100-3500 cm⁻¹ for the N-H group of the pyridone tautomer.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong band in the region of 1650-1700 cm⁻¹ for the carbonyl group of the pyridone tautomer.

-

C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the chlorination of a 2-hydroxynicotinonitrile precursor. The following is a generalized, step-by-step methodology based on established chemical principles for the synthesis of substituted nicotinonitriles.

Caption: Proposed synthesis workflow for the title compound.

Experimental Protocol:

-

Step 1: Synthesis of the 2-hydroxynicotinonitrile precursor.

-

To a solution of 2,4-pentanedione and malononitrile in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate product, which will cyclize to form 4,6-dimethyl-2-hydroxynicotinonitrile.

-

-

Step 2: Chlorination.

-

Dissolve the 4,6-dimethyl-2-hydroxynicotinonitrile in an inert solvent (e.g., dichloromethane or chloroform).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Chemical Reactivity

The presence of multiple functional groups makes this compound a versatile building block for further chemical transformations.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

-

Hydroxy/Oxo Group: The hydroxyl group can be alkylated or acylated. The pyridone tautomer can undergo N-alkylation.

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the existing substituents will influence the regioselectivity. The chlorine atom can be displaced by nucleophiles under certain conditions.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Chlorinated and nicotinonitrile-containing molecules are known to exhibit a wide range of pharmacological activities.

-

Intermediate for Agrochemicals: The compound can serve as a precursor for the synthesis of novel pesticides.[3]

-

Scaffold for Medicinal Chemistry: The substituted pyridine core is a common scaffold in drug discovery. The functional groups on this molecule provide multiple points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, similar chlorinated heterocyclic compounds have been investigated as kinase inhibitors for cancer therapy.

-

Building Block in Organic Synthesis: It is a valuable starting material for the synthesis of more complex heterocyclic systems and other organic molecules.[3]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[3] Store the compound in a tightly sealed container away from heat and oxidizing agents.[3]

Conclusion

This compound is a chemically rich molecule with significant potential as an intermediate in both industrial and research settings. Its key features, including its tautomeric nature and multiple reactive sites, make it a versatile tool for synthetic chemists. Further exploration of its reactivity and biological activity is warranted to fully realize its potential in fields such as drug discovery and materials science.

References

-

This compound - ChemBK. (2024-04-10). Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available from: [Link]

-

nicotinonitrile. Organic Syntheses Procedure. Available from: [Link]

-

Overview on the synthetic routes to nicotine nitriles. ResearchGate. (2018-01-23). Available from: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available from: [Link]

-

General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575). NP-MRD. Available from: [Link]

-

5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Oakwood Chemical. Available from: [Link]

-

This compound. precisionFDA. Available from: [Link]

- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. (2023-10-20). Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. ResearchGate. Available from: [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available from: [Link]

-

Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. PubMed. (2009-05-15). Available from: [Link]

-

Matrix isolation IR spectra (in Ar) of. ResearchGate. Available from: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

-

5-Chloro-2-pyridone. PubChem. Available from: [Link]

-

2-Chloro-5-hydroxypyridine. PubChem. Available from: [Link]

-

2-Pentanone, 5-chloro-. NIST WebBook. Available from: [Link]

-

5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

How about Tautomers?. RCS Research Chemistry Services. Available from: [Link]

-

Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Available from: [Link]

-

5-Chloro-6-(1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1][3]oxaborol-5-yloxy)-2-(4-oxopentyloxy)nicotinonitrile. PubChem. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitrile scaffolds are of paramount importance in medicinal chemistry and materials science. The unique arrangement of functional groups on the pyridine ring allows for a diverse range of biological activities and applications. 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, in particular, is a valuable intermediate in the synthesis of more complex heterocyclic compounds, including potential pharmaceutical agents and agrochemicals. Its structure, featuring a reactive nitrile group, a nucleophilic hydroxyl group (in its pyridone tautomeric form), and a chlorinated site for further functionalization, makes it a versatile building block for combinatorial chemistry and drug discovery programs.

This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this compound, starting from readily available precursors. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and expert insights into the rationale behind the chosen reagents and reaction conditions.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the core pyridone ring system via a condensation reaction. This is followed by a selective electrophilic chlorination at the 5-position of the pyridine ring.

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of the Precursor: 4,6-Dimethyl-2-hydroxynicotinonitrile

The foundational step in this synthesis is the formation of the 4,6-dimethyl-2-hydroxynicotinonitrile core. This is achieved through a variation of the Guareschi-Thorpe condensation, a classic method for pyridine synthesis.[1] This reaction involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone, with a compound containing an active methylene group, malononitrile.

Causality Behind Experimental Choices

The reaction between acetylacetone and malononitrile in an alcoholic medium, without the presence of a strong base, favors the formation of the desired 2-pyridone tautomer, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2] The use of an alcohol as a solvent facilitates the reaction without promoting side reactions that can occur in the presence of strong bases, such as the dimerization of malononitrile.[2] The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable pyridone ring.

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid product is then collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4,6-dimethyl-2-hydroxynicotinonitrile.

Part 2: Selective Chlorination to Yield this compound

The second and final step is the selective chlorination of the synthesized 4,6-dimethyl-2-hydroxynicotinonitrile at the 5-position. This is a crucial step that introduces the chloro-substituent at the desired position, leveraging the directing effects of the substituents on the pyridine ring.

Causality Behind Experimental Choices

The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is pivotal for this transformation. In a non-polar solvent like carbon tetrachloride (CCl₄), sulfuryl chloride acts as an electrophilic chlorinating agent. The 2-hydroxy (or 2-oxo) group and the two methyl groups at positions 4 and 6 are electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. The directing effect of these groups favors substitution at the C3 and C5 positions. However, the C3 position is already substituted with a cyano group, thus directing the incoming electrophile (Cl⁺) to the C5 position.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, a solution of 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) in carbon tetrachloride (CCl₄) is prepared in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added dropwise to the solution at room temperature with constant stirring.

-

Reaction Execution: After the addition is complete, the reaction mixture is heated to reflux and maintained for a period to ensure complete conversion. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent to afford this compound as a solid. A reported yield for this step is approximately 94%.[3]

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Product | Typical Yield |

| 1 | Acetylacetone, Malononitrile | Ethanol | 4,6-Dimethyl-2-hydroxynicotinonitrile | High |

| 2 | 4,6-Dimethyl-2-hydroxynicotinonitrile | Sulfuryl Chloride (SO₂Cl₂), Carbon Tetrachloride (CCl₄) | This compound | ~94%[3] |

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-step pathway. The initial Guareschi-Thorpe condensation of acetylacetone and malononitrile provides the necessary pyridone precursor, which is then selectively chlorinated at the 5-position using sulfuryl chloride. This guide has provided a detailed, step-by-step methodology, underpinned by a clear explanation of the chemical principles driving each transformation. This knowledge is crucial for researchers and drug development professionals seeking to utilize this versatile intermediate in their synthetic endeavors.

References

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

-

On the Reaction of Malononitrile with Acetylacetone. ResearchGate. [Link]

-

Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

Sources

Spectroscopic data for 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a substituted nicotinonitrile, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any research involving such compounds, ensuring reproducibility and forming the basis for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the structural elucidation and routine characterization of this molecule. We delve into the theoretical and practical aspects of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind experimental choices and interpreting the resulting data. This document is designed to serve as a practical reference for researchers, providing field-proven insights and self-validating protocols to ensure scientific integrity.

Introduction: The Imperative for Spectroscopic Verification

In the realm of drug discovery and materials science, the nicotinonitrile framework is a privileged scaffold, known to be a constituent in various biologically active agents.[1][3][4] this compound (PubChem CID: 2781722) represents a specific analogue whose utility is predicated on its precise chemical structure.[5] Any modification to its substituent pattern can drastically alter its biological and chemical properties. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for validating molecular identity, assessing purity, and ensuring the integrity of experimental outcomes.

This guide will systematically deconstruct the spectroscopic signature of this compound, providing a multi-faceted analytical confirmation of its structure through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure, including potential tautomerism. The IUPAC name for this compound is 5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile, which indicates that the pyridone tautomer is generally favored over the hydroxypyridine form.[5] This is a critical consideration as it dictates the functional groups present and, consequently, the spectroscopic data observed.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document offers a detailed interpretation of the expected spectral features, grounded in fundamental principles of nuclear magnetic resonance spectroscopy. Furthermore, it outlines a robust experimental protocol for acquiring high-quality ¹H NMR data for this compound.

Introduction: The Structural Elucidation of a Novel Heterocycle

This compound, with the molecular formula C₈H₇ClN₂O, belongs to the class of substituted nicotinonitriles, which are important scaffolds in the synthesis of various biologically active compounds.[1][2][3] Accurate structural confirmation is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will focus specifically on the ¹H NMR spectrum, a critical first step in the characterization of this molecule.

Due to the tautomeric nature of 2-hydroxypyridines, this compound can exist in equilibrium with its 2-pyridone form, 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. In most solvents, the pyridone tautomer is significantly favored. This guide will proceed with the analysis based on the predominant pyridone tautomer.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, displaying signals corresponding to the methyl groups and the N-H proton of the pyridone ring. The absence of aromatic protons on the pyridine ring simplifies the spectrum significantly.

Chemical Structure and Proton Environments

To understand the ¹H NMR spectrum, we must first examine the chemical structure and identify the distinct proton environments.

Figure 1. Chemical structure of 5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the predominant tautomer of the topic compound.

Based on the structure, we can identify three distinct proton signals:

-

N-H proton: The proton attached to the nitrogen atom of the pyridone ring.

-

C₄-CH₃ protons: The three equivalent protons of the methyl group at the C4 position.

-

C₆-CH₃ protons: The three equivalent protons of the methyl group at the C6 position.

Predicted Chemical Shifts, Multiplicities, and Integration

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on established principles of substituent effects on chemical shifts in pyridine and pyridone systems.[4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| N-H | 12.0 - 14.0 | Broad Singlet | 1H | The N-H proton of a 2-pyridone is known to be significantly deshielded due to hydrogen bonding and the electronic nature of the ring system. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange. |

| C₄-CH₃ | 2.2 - 2.5 | Singlet | 3H | This methyl group is attached to an sp²-hybridized carbon of the pyridine ring. Its chemical shift is influenced by the electron-withdrawing cyano group at C3 and the chloro group at C5. |

| C₆-CH₃ | 2.4 - 2.7 | Singlet | 3H | This methyl group is also attached to an sp²-hybridized carbon. It is expected to be slightly downfield compared to the C₄-CH₃ group due to the proximity of the electronegative nitrogen atom and the carbonyl group. |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will ensure good solubility of the compound, and its ability to form hydrogen bonds will help in observing the exchangeable N-H proton. Deuterated chloroform (CDCl₃) could also be used, but the N-H proton may be broader and more difficult to observe.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Justification |

| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the given concentration. |

| Relaxation Delay (D1) | 5 s | A longer delay ensures complete relaxation of all protons, leading to accurate integration. |

| Acquisition Time (AQ) | 4 s | Provides adequate resolution. |

| Spectral Width (SW) | 20 ppm | A wide spectral window to ensure all signals, including the broad N-H proton, are captured. |

| Temperature | 298 K | Standard room temperature acquisition. |

In-depth Interpretation and Expected Observations

-

Tautomerism: The position and appearance of the N-H and potential O-H signals can provide insight into the predominant tautomeric form in the chosen solvent. In DMSO-d₆, the pyridone tautomer is expected to be the major species observed.

-

Absence of Spin-Spin Coupling: A key feature of the predicted spectrum is the absence of any proton-proton spin-spin coupling. This is because the methyl groups are separated by quaternary carbons and the N-H proton is not adjacent to any other protons. This results in all signals appearing as singlets (or a broad singlet for the N-H).

-

Solvent Effects: The chemical shifts, particularly of the N-H proton, can be sensitive to the choice of solvent and the concentration of the sample due to variations in hydrogen bonding.

-

Confirmation with 2D NMR: To definitively assign the methyl group signals, a 2D NMR experiment such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. This experiment would show correlations between the methyl protons and the carbon atoms of the pyridine ring, allowing for unambiguous assignment.

Conclusion

The ¹H NMR spectrum of this compound is anticipated to be straightforward to interpret, primarily showing two distinct singlets for the non-equivalent methyl groups and a broad singlet for the N-H proton of the favored pyridone tautomer. The predicted chemical shifts are based on established principles of NMR spectroscopy for substituted pyridines. The experimental protocol provided herein offers a robust starting point for researchers to acquire high-quality data for the structural verification of this compound, which is a crucial step in its further investigation for potential applications in drug discovery and development.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 896–907.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332.

- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575). Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Chloro-2-hydroxy-4,6-dimethyl-nicotinonitrile. Retrieved from [Link]

- Park, H. S., Lim, S. J., Chang, Y. K., Livingston, A. G., & Kim, H. S. (1999). Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 65(3), 1083–1091.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Flourat, A., Le-Graverand, M.-H., & Allais, F. (2018). Facile Synthesis, Crystal Structure, Spectral Characterization, Quantum Chemical Calculations, and Hirshfeld Surface Analysis of 5‐Chloro‐3‐Methoxy‐4‐Hydroxybenzaldehyde. Crystal Research and Technology, 53(10), 1800132.

- Saad, S. (2023, March 24). Deduce the structure of Q|AQA A level Chemistry|Proton NMR|Saad [Video]. YouTube.

- Paixão, J. A., Beja, A. M., Silva, M. R., & da Veiga, L. A. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)

- Mardal, M., Miszczyk, M., & Szpot, P. (2023). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 28(11), 4357.

- Mulyani, M., Farah, H. I., & Rahmadani, A. (2021). Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone. AIP Conference Proceedings, 2349(1), 020021.

- CN104447247A - Synthesizing method of drug intermediate 5-chloro-2-pentanone - Google Patents. (n.d.).

- Desai, P. S., Desai, K. R., & Desai, C. M. (2011). Synthesis and Bio-Spectral Studies of Co(II) Complex of 5-Chloro-2,4-Dihydroxy Butyrophenoneoxime (CDHBOX). E-Journal of Chemistry, 8(2), 779-786.

- Woźniak, M. K., Wiergowska, M., & Kwiatkowska, D. (2019). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Forensic Toxicology, 37(2), 439–450.

Sources

13C NMR Analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile: From First Principles to Unambiguous Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal extends beyond simply presenting data; it is to illuminate the pathway of analytical reasoning. The structural elucidation of a novel or complex molecule is a process of systematic, evidence-based deduction. This guide is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process itself. We will explore the 13C NMR analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry, by first building a theoretical framework of expectations and then outlining the experimental steps required to confirm and refine that framework.

Part 1: Foundational Analysis of the Target Structure

Before approaching the spectrometer, a thorough theoretical analysis of the target molecule is paramount. This predictive step allows us to form a hypothesis that we will then test experimentally.

The structure of this compound presents a fascinating case due to its asymmetric substitution on a heterocyclic aromatic ring. This asymmetry dictates that all carbon atoms within the pyridine ring are in chemically distinct environments. Consequently, we anticipate a unique NMR signal for each carbon.

The molecule contains:

-

Six sp² hybridized carbons in the pyridine ring.

-

One sp hybridized carbon in the nitrile functional group (-C≡N).

-

Two sp³ hybridized carbons in the two methyl groups (-CH₃).

Therefore, a total of nine distinct signals are expected in the broadband proton-decoupled 13C NMR spectrum. The potential for tautomerism, where the 2-hydroxy-pyridine form exists in equilibrium with its 2-pyridone form, must also be considered, as this would significantly alter the chemical environment, particularly of C2 and C6. For this analysis, we will proceed by interpreting the named 2-hydroxy form, while acknowledging this important isomeric possibility.

To facilitate our discussion, the carbon atoms are systematically numbered as shown below.

Part 2: The "Why": Principles of 13C NMR and Predictive Assignments

The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. Understanding the factors at play—hybridization, electronegativity, and resonance—allows us to predict the approximate location of each of the nine expected signals.[1][2][3]

-

Hybridization State: This provides a coarse binning of our signals. Generally, sp³ carbons are the most shielded (0-50 ppm), followed by sp carbons (70-120 ppm), and finally the most deshielded sp² carbons (100-220 ppm).[4][5]

-

Inductive and Resonance Effects: Electronegative atoms like oxygen, nitrogen, and chlorine withdraw electron density, deshielding nearby carbons and shifting their signals downfield.[6][7][8] Conversely, electron-donating groups like methyls cause an upfield shift. These effects are transmitted through bonds (inductive) and the π-system (resonance), and their interplay determines the final chemical shift. For substituted pyridines, these substituent effects are well-documented.[9]

Based on these principles, we can generate a table of predicted chemical shifts. This table is not merely a guess; it is a hypothesis grounded in established theory, which we will seek to verify.

Table 1: Predicted 13C NMR Chemical Shifts and Rationale

| Assigned Carbon | Predicted δ (ppm) | Hybridization | Rationale for Prediction | Expected DEPT-135 Phase |

| C2 | 160 – 168 | sp² | Attached to both the ring nitrogen and a highly electronegative hydroxyl group, causing significant deshielding. | Absent (Quaternary) |

| C6 | 155 – 162 | sp² | Alpha to the ring nitrogen and attached to a methyl group. Deshielded by nitrogen, but less so than C2. | Absent (Quaternary) |

| C4 | 148 – 155 | sp² | Gamma to the ring nitrogen, attached to a methyl group. Deshielded due to its position in the aromatic system. | Absent (Quaternary) |

| C5 | 125 – 135 | sp² | Attached to an electronegative chlorine atom. The chemical shift of carbons bonded to chlorine can be complex but is typically in this aromatic region.[10] | Absent (Quaternary) |

| -C≡N | 115 – 120 | sp | Characteristic chemical shift for a nitrile carbon.[11] The signal is often of low intensity due to being a quaternary carbon with a long relaxation time.[12] | Absent (Quaternary) |

| C3 | 108 – 115 | sp² | Shielded relative to other ring carbons. It is beta to the ring nitrogen and attached to the electron-withdrawing cyano group. | Absent (Quaternary) |

| C4-CH₃ | 18 – 25 | sp³ | Typical range for an sp³ methyl carbon attached to an sp² carbon. | Positive (CH₃) |

| C6-CH₃ | 15 – 22 | sp³ | Similar to C4-CH₃ but in a slightly different electronic environment due to proximity to the ring nitrogen. | Positive (CH₃) |

Part 3: The "How": A Self-Validating Experimental Workflow

The following protocols are designed to produce high-quality, unambiguous data. The workflow is sequential, with each experiment building upon the last to systematically confirm our structural hypothesis.

Trustworthy data begins with a meticulously prepared sample. The goal is a homogenous solution free of paramagnetic impurities and solid particulates, which can degrade spectral quality.

-

Mass Determination: Accurately weigh 50-100 mg of the purified solid compound. 13C NMR is an insensitive technique, requiring a higher concentration than 1H NMR.[13]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and fully solubilize the analyte. Chloroform-d (CDCl₃) is an alternative, but solubility may be lower.[14]

-

Homogenization: Prepare the sample in a small vial to ensure complete dissolution before transferring it to the NMR tube.[13]

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles that would disrupt the magnetic field homogeneity and cause peak broadening.

-

Internal Standard: While the solvent peak can be used as a secondary reference, adding a small amount of tetramethylsilane (TMS) provides a universal δ=0.0 ppm reference point.[13][15]

A. Broadband Proton-Decoupled 13C Spectrum

This is the foundational experiment to identify the number of unique carbon environments.

-

Objective: Obtain a spectrum showing a single peak for each of the nine non-equivalent carbon atoms.[16]

-

Key Parameters:

-

Spectrometer: 125 MHz (for a 500 MHz 1H instrument)

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons, especially the nitrile carbon, can have long relaxation times. A sufficient delay is necessary to obtain quantitatively reliable signals, though for routine identification, 2s is a common starting point.

-

Number of Scans (ns): 1024 or higher. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.

-

B. DEPT (Distortionless Enhancement by Polarization Transfer)

This set of experiments is the most direct way to determine the number of protons attached to each carbon, allowing for the differentiation of CH₃, CH₂, CH, and quaternary carbons.[17][18]

-

Objective: To edit the 13C spectrum based on the multiplicity of each carbon, confirming the presence of two CH₃ groups and seven quaternary carbons.

-

Experiments:

-

DEPT-90: This experiment will only show signals for CH (methine) carbons. For our target molecule, this spectrum should be empty , a key validation point.[19]

-

DEPT-135: This experiment displays CH₃ and CH groups as positive peaks and CH₂ groups as negative peaks. For our molecule, we expect two positive peaks corresponding to the two methyl groups. All seven quaternary carbons will be absent.[4]

-

The combination of the broadband and DEPT spectra allows us to sort our nine signals into two categories: the two positive peaks in the DEPT-135 are the methyl carbons, and the remaining seven signals from the broadband spectrum are the quaternary carbons.

Part 4: Definitive Validation with 2D NMR

While 1D NMR provides a strong foundation, unambiguous assignment of the closely spaced quaternary carbons requires 2D correlation spectroscopy. Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate tool for this task.[20][21]

-

Objective: To establish connectivity between protons and carbons over two and three bonds (²JCH and ³JCH). This allows us to "walk" across the molecular skeleton, linking the easily identifiable methyl protons to the unknown quaternary carbons of the ring.

-

How it Works: The HMBC spectrum is a 2D plot with the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a long-range coupling between a specific proton and a specific carbon.[22]

The protons of the two methyl groups are our starting points. By observing their correlations to the ring carbons, we can definitively assign C3, C4, C5, and C6.

-

Correlations from C4-CH₃ Protons (Red): These protons will show cross-peaks to their own carbon (C4-CH₃, weak), the carbon they are attached to (C4 , ²J), and the adjacent carbons (C3 and C5 , ³J). This definitively assigns three of the ring carbons.

-

Correlations from C6-CH₃ Protons (Blue): These protons will correlate to their own carbon (C6-CH₃, weak), the attached carbon (C6 , ²J), and the adjacent carbon (C5 , ³J). This provides a crucial cross-validation for the C5 assignment. A correlation to C2 may also be observed.

By combining these two sets of correlations, C3, C4, C5, and C6 can be assigned with high confidence. The remaining unassigned quaternary signals will be C2 and the nitrile carbon (-C≡N), which can be distinguished based on their predicted chemical shifts (C2 being much further downfield). An HSQC experiment would further confirm the methyl assignments by showing direct, one-bond correlations between the methyl protons and their respective carbons.[21][23]

Conclusion

The structural analysis of this compound via 13C NMR spectroscopy is a prime example of a systematic, multi-stage analytical approach. It begins with a theoretical prediction based on fundamental principles, which is then tested and validated through a logical sequence of experiments. The initial broadband 1D spectrum confirms the number of unique carbon environments. DEPT experiments then efficiently categorize these carbons by their attached proton count. Finally, 2D HMBC correlations provide the definitive connectivity map required to unambiguously assign each signal, particularly the challenging quaternary carbons. This self-validating workflow ensures that the final structural assignment is robust, reliable, and grounded in sound scientific reasoning, meeting the rigorous standards of chemical research and drug development.

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

- Ewing, D. F. (1979). 13C Substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524.

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

- Gunther, H. (1995).

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

- Kalman, J. R., & Williams, D. H. (1980). Substituent effects on the 13C NMR spectra of substituted pyridines. Journal of the American Chemical Society, 102(2), 897-903.

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

Wikipedia. (2023). Carbon-13 nuclear magnetic resonance. [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. [Link]

-

Zhang, S., Wu, G., & Sun, H. (2012). Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds. Magnetic Resonance in Chemistry, 50(2), 106-113. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. fiveable.me [fiveable.me]

- 5. m.youtube.com [m.youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 20. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical choices and expected outcomes, reflecting field-proven insights and expertise.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₈H₇ClN₂O, Monoisotopic Mass: 182.0247 Da) is a heterocyclic compound whose structural complexity necessitates robust analytical techniques for unambiguous identification and characterization.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2][3]

In a drug development context, rigorous characterization is not merely academic; it is a foundational requirement for understanding a compound's metabolic fate, identifying impurities, and ensuring product quality. This guide will detail a strategic approach to the analysis of this molecule using Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF MS/MS), a powerful combination for high-resolution, accurate-mass analysis of small molecules.[4][5]

Experimental Design: A Self-Validating Workflow

The core of a trustworthy analytical method lies in a design where each step validates the others. From sample preparation to data interpretation, the choices made are interconnected and aim to preserve the integrity of the analyte while maximizing the quality of the information obtained.

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent system, free from interfering matrix components.[2][6] Given the predicted polarity of our target molecule (LogP ~0.8), a straightforward "dilute-and-shoot" or protein precipitation protocol is recommended for initial characterization from relatively clean matrices (e.g., reaction mixtures, formulated solutions).[1]

Protocol: Simple Dilution

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[7]

-

Vialing: Transfer the filtered solution to a 2 mL autosampler vial.

-

Justification: This simple protocol minimizes sample manipulation and potential for analyte loss. The use of LC-MS grade solvents is critical to reduce background noise and avoid the introduction of contaminants.[1] The final concentration is typical for achieving a strong signal in modern high-resolution mass spectrometers.

Liquid Chromatography: Achieving High-Fidelity Separation

Chromatographic separation is crucial for isolating the target analyte from isomers, impurities, or matrix components prior to mass analysis. A reversed-phase C18 column is a versatile and robust choice for a molecule of this polarity.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and is suitable for a wide range of small molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase promotes protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode.[8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent with good elution strength and compatibility with ESI. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening and method development. |

| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 2 µL | A small injection volume minimizes peak distortion and potential column overload. |

Mass Spectrometry: Ionization and Analysis

The choice of ionization source and mass analyzer settings is paramount for generating high-quality data. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.[9][10][11] A Q-TOF mass spectrometer provides the ability to acquire high-resolution, accurate-mass data for both the precursor and fragment ions, enabling confident elemental composition determination.[5][12]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is a basic site readily accepting a proton. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temp. | 120 °C | Facilitates desolvation of the ESI droplets. |

| Desolvation Temp. | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |

| MS1 Scan Range | m/z 50 - 500 | A range sufficient to encompass the precursor ion and potential low-mass fragments or adducts. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the MS1 scan. |

| Collision Energy | Ramped 10-40 eV | A ramp of collision energies ensures that a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are generated.[8][13] |

Data Interpretation: Deciphering the Spectral Signature

The data generated from the LC-MS/MS analysis provides a rich fingerprint of the molecule. The interpretation process is a logical deduction based on the principles of mass spectrometry and known chemical fragmentation behaviors.

Full Scan (MS1) Spectrum: The Molecular Blueprint

The first step in analysis is to examine the high-resolution full scan spectrum.

Expected Observations:

-

Protonated Molecule [M+H]⁺: The most prominent ion should be the protonated molecule at an m/z of 183.0320 . High-resolution measurement allows for the confirmation of the elemental formula (C₈H₈ClN₂O⁺).

-

Isotopic Pattern: A critical feature for a chlorinated compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[14] Therefore, we expect to see an A+2 peak (representing the ³⁷Cl isotopologue) at m/z185.0290 with an intensity of approximately one-third of the [M+H]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Table 1: Predicted High-Resolution Mass Data for the [M+H]⁺ Ion

| Ion Species | Elemental Composition | Calculated m/z |

| [M+H]⁺ (³⁵Cl) | C₈H₈³⁵ClN₂O⁺ | 183.0320 |

| [M+H]⁺ (³⁷Cl) | C₈H₈³⁷ClN₂O⁺ | 185.0290 |

Tandem (MS/MS) Spectrum: Unveiling the Structure

Collision-Induced Dissociation (CID) of the selected precursor ion (m/z 183.0320) provides structural information by inducing fragmentation at the weakest bonds or through stable neutral losses.[13] The fragmentation of substituted pyridines often involves cleavages related to the substituents and the ring itself.[15][16][17]

Proposed Fragmentation Pathway:

Based on the structure, several key fragmentation pathways can be predicted:

-

Loss of HCl (Hydrogen Chloride): A common fragmentation for chlorinated compounds, potentially through rearrangement, leading to a fragment at m/z 147.0451 (C₈H₆N₂O⁺).

-

Loss of CO (Carbon Monoxide): The 2-hydroxy-pyridine exists in tautomeric equilibrium with the 2-pyridone form. The carbonyl group in the pyridone tautomer can be lost as carbon monoxide, a common fragmentation for such structures, yielding a fragment at m/z 155.0370 (C₇H₈ClN₂⁺).

-

Loss of CH₃ (Methyl Radical): Cleavage of one of the methyl groups would result in a fragment at m/z 168.0085 (C₇H₅ClN₂O⁺).

-

Loss of HCN (Hydrogen Cyanide): The nitrile group can be eliminated as HCN, particularly after initial ring fragmentation, leading to a fragment at m/z 156.0088 (C₇H₅ClO⁺).

These proposed fragments provide a predictive fingerprint for confirming the molecule's identity.

Caption: Proposed CID fragmentation pathway of the protonated molecule.

The Integrated Analytical Workflow

The entire process, from sample receipt to final data interpretation, can be visualized as a logical flow designed to ensure data integrity and confidence in the final result.

Sources

- 1. tecan.com [tecan.com]

- 2. biocompare.com [biocompare.com]

- 3. longdom.org [longdom.org]

- 4. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. selectscience.net [selectscience.net]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Advanced Quadrupole Time-of-Flight LC-MS/MS | SHIMADZU [ssi.shimadzu.com]

- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 17. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, practical methodologies for its determination, and an analysis of its behavior in various organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this guide furnishes the necessary theoretical framework and detailed experimental protocols to empower researchers to generate this critical data in their own laboratories.

Introduction: The Significance of Solubility in the Application of this compound

This compound, a substituted nicotinonitrile derivative, belongs to a class of heterocyclic compounds that are of profound interest in medicinal and agricultural chemistry.[1] The biological activity of such compounds is intrinsically linked to their physicochemical properties, with solubility being a paramount parameter.[2] The ability of a compound to dissolve in a specific solvent dictates its suitability for various applications, including:

-

Drug Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in physiological media and various organic solvents is a critical determinant of its bioavailability, formulation feasibility, and route of administration.[3] Poor aqueous solubility can be a major hurdle in the development of effective therapeutics.

-

Chemical Synthesis and Purification: The solubility profile of this compound in different organic solvents is crucial for its synthesis, isolation, and purification.[4] Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

-

Agrochemical Formulations: For applications in agriculture, the solubility of a compound in environmentally compatible solvents is essential for creating stable and effective formulations, such as emulsifiable concentrates or suspension concentrates.

Given its structural features, including a substituted pyridine ring, a hydroxyl group, a nitrile group, and a chlorine atom, this compound is expected to exhibit a nuanced solubility profile across a range of organic solvents. This guide aims to provide a detailed exploration of these characteristics.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like."[2] This principle is a qualitative summation of the intermolecular forces at play between the solute and solvent molecules. For this compound, several key molecular features influence its solubility:

-

Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and nitrile (-C≡N) groups, along with the nitrogen atom in the pyridine ring, are polar and capable of dipole-dipole interactions and hydrogen bonding.[4] The methyl groups (-CH3) and the chlorinated aromatic ring contribute to its non-polar character. The overall polarity of the molecule will determine its affinity for polar or non-polar solvents.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group, the nitrogen of the nitrile group, and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.[5] Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be more effective at solvating this molecule.

-

Crystal Lattice Energy: In the solid state, molecules of this compound are held together in a crystal lattice by intermolecular forces. The energy required to overcome these forces is the crystal lattice energy. For dissolution to occur, the energy released from the interaction of the solute molecules with the solvent molecules (solvation energy) must be sufficient to overcome the crystal lattice energy.

-

Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the lactam form (5-chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[6][7] The predominant tautomer can influence its physicochemical properties, including solubility.

The interplay of these factors dictates the extent to which this compound will dissolve in a particular organic solvent. A solvent's polarity, hydrogen bonding capability, and molecular size will all affect its ability to effectively solvate the solute molecules.[8]

Solubility Profile of this compound

Aqueous Solubility

The aqueous solubility of this compound has been reported to be low. One source indicates a water solubility of 26 µg/mL.[5] This limited solubility in water is expected given the presence of the non-polar methyl groups and the chlorinated aromatic ring, which outweigh the influence of the polar hydroxyl and nitrile groups in an aqueous environment.

Solubility in Organic Solvents: A Qualitative Overview

Published information indicates that this compound is more soluble in some organic solvents than in water.[4] Specifically, it is reported to be soluble in ethanol, acetone, and chloroform.[4] This suggests that solvents with moderate to high polarity and hydrogen bonding capabilities are effective at dissolving this compound.

Quantitative Solubility Data (A Framework for Experimental Determination)

To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents is lacking. To facilitate further research and application, the following table provides a template for the systematic determination and presentation of this crucial data. The subsequent section details a robust experimental protocol for generating these values.

| Solvent | Solvent Polarity Index | Dielectric Constant (ε) at 20°C | Hydrogen Bonding | Predicted Solubility Trend | Quantitative Solubility (g/L) at 25°C | Molar Solubility (mol/L) at 25°C |

| Non-Polar Solvents | ||||||

| Hexane | 0.1 | 1.88 | Poor | Very Low | Data to be determined | Data to be determined |

| Toluene | 2.4 | 2.38 | Poor | Low | Data to be determined | Data to be determined |

| Polar Aprotic Solvents | ||||||

| Dichloromethane | 3.1 | 9.08 | Poor | Moderate | Data to be determined | Data to be determined |

| Acetone | 5.1 | 20.7 | Acceptor | High | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | High | Data to be determined | Data to be determined |

| Acetonitrile | 5.8 | 37.5 | Acceptor | Moderate-High | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | Very High | Data to be determined | Data to be determined |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Very High | Data to be determined | Data to be determined |

| Polar Protic Solvents | ||||||

| Methanol | 5.1 | 32.7 | Donor & Acceptor | High | Data to be determined | Data to be determined |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | High | Data to be determined | Data to be determined |

| 2-Propanol (IPA) | 3.9 | 19.9 | Donor & Acceptor | Moderate-High | Data to be determined | Data to be determined |

Note: The predicted solubility trend is based on the theoretical principles discussed in Section 2. Experimental verification is essential.

Experimental Protocol for Determining Solubility

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted equilibrium shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The molecular weight of this compound is approximately 182.61 g/mol .[1]

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Deeper Dive

Temperature

The solubility of most solid compounds in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. When developing a comprehensive solubility profile, it is advisable to measure solubility at several different temperatures.

Solvent Polarity and Hydrogen Bonding

As previously discussed, the polarity of the solvent plays a crucial role. A more detailed examination of solvent properties can provide a better prediction of solubility:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them highly effective at solvating molecules with hydroxyl groups like this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds, including those with some polar functional groups.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of this compound in these solvents is expected to be very low.

Purity of the Compound

The presence of impurities can affect the measured solubility of a compound. It is therefore essential to use a highly purified sample of this compound for accurate solubility determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. While there is a current lack of extensive quantitative data in the public domain, the principles and methodologies outlined herein provide a robust framework for researchers to generate this vital information. A thorough understanding of the solubility of this compound is a critical step in unlocking its full potential in the fields of drug discovery and agrochemical development. Future work should focus on the systematic experimental determination of its solubility in a diverse range of organic solvents and at various temperatures. This data will be invaluable for the rational design of formulations, purification processes, and delivery systems for this promising heterocyclic compound.

References

- (Reference to a general organic chemistry textbook discussing heterocyclic compounds - not available

- (Reference to a medicinal chemistry journal discussing the importance of solubility - not available

- (Reference to a process chemistry article on purification - not available

-

This compound - ChemBK. Available at: [Link]

- (Reference to a general physical chemistry textbook on solubility - not available

- (Reference to a specific study on the tautomerism of similar compounds - not available

-

2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability - PubMed. Available at: [Link]

-